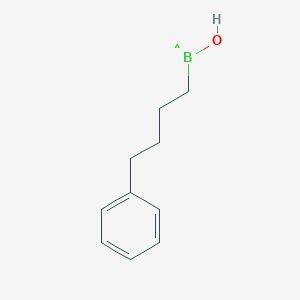

Phenyl-n-butylborinic acid

Beschreibung

Classification within Organoboron Chemistry

Phenyl-n-butylborinic acid belongs to the borinic acid subclass of organoboron compounds. mdpi.com Organoboranes are chemical compounds that feature a carbon-boron bond, and they play a crucial role in numerous chemical transformations. wikipedia.org The general formula for a borinic acid is R₂B(OH), which distinguishes them from boronic acids (RB(OH)₂) by having two organic substituents attached to the boron atom instead of one. mdpi.com In the case of this compound, these substituents are a phenyl group and an n-butyl group.

Structurally, borinic acids possess two carbon-boron bonds and one boron-oxygen bond. This configuration results in a higher Lewis acidity compared to their boronic acid counterparts. mdpi.com Depending on the nature of the organic (R) groups, borinic acids can exist in different forms in solution or in the solid state, including as monomers, dimers (anhydrides), or cyclic trimers. mdpi.com The carbon-boron bond itself has low polarity, and while alkyl boron compounds are generally stable, they are susceptible to oxidation. wikipedia.org

Historical Context of Borinic Acid Research

The journey of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. molecularcloud.orgwikipedia.org This was achieved through a two-step process involving the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air. wikipedia.orgwiley-vch.de Borinic acids are the initial products of borane oxidation, and they exhibit considerably less stability to atmospheric oxidation than boronic acids. wiley-vch.de

While boronic acids have been extensively studied and utilized, borinic acids have received comparatively less attention, despite their interesting properties and reactivity. mdpi.com Research into boronic acids and their derivatives has surged in the last two decades, moving them from being considered peculiar compounds to a primary class of synthetic intermediates. wiley-vch.denih.gov This increased interest has also shed more light on the potential of related compounds like borinic acids.

Significance in Modern Organic Synthesis and Catalysis

This compound and other borinic acids are valuable in modern organic chemistry for several reasons. They are used in cross-coupling reactions, catalysis, and have applications in medicinal chemistry and materials science. mdpi.com Their ability to coordinate with alcohols, diols, and amino alcohols is a key feature of their reactivity. mdpi.com

In the realm of catalysis, borinic acids have been shown to catalyze regioselective functionalization of diols and the ring-opening reactions of epoxides. mdpi.com Organoboron acids, in general, are stable and organic-soluble Lewis acids that can be used as catalysts for a wide range of chemical reactions, including dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov The catalytic processes typically leverage the Lewis acidity of the trivalent boron, allowing for the reversible formation of covalent bonds with oxygen. nih.gov

This compound, specifically, has been synthesized and characterized as a potent transition state analog inhibitor for certain enzymes. researchgate.net For instance, it has demonstrated competitive inhibition of cholesterol esterase and lipoprotein lipase catalyzed hydrolysis of p-nitrophenyl butyrate. researchgate.net

Boronic acids, the more widely recognized cousins of borinic acids, are extensively used in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comresearchgate.netlibretexts.org This reaction's success has paved the way for the broader application of organoboron compounds in synthesis. researchgate.net While boronic acids are more common in this context, the fundamental chemistry of the carbon-boron bond is central to both classes of compounds. Phenylboronic acid, a related compound, is a key reagent in the synthesis of 1,4-disubstituted-1,2,3-triazoles, where it acts to reduce copper(II) sulfate to the active Cu(I) catalyst. scielo.org.mx This highlights the broader utility of phenyl-substituted boron compounds in facilitating important chemical transformations.

The table below provides a summary of the inhibition constants (Ki) for this compound against two enzymes, demonstrating its potency as an inhibitor.

| Enzyme | Substrate | Inhibitor | Ki Value |

| Cholesterol Esterase | p-Nitrophenyl butyrate | This compound | 2.9 ± 0.6 nM researchgate.net |

| Lipoprotein Lipase | p-Nitrophenyl butyrate | This compound | 1.7 ± 0.3 µM researchgate.net |

Eigenschaften

InChI |

InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIFQISDEUDMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](CCCCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905727 | |

| Record name | Hydroxy(4-phenylbutyl)boranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100757-73-1 | |

| Record name | Phenyl-n-butylborinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-phenylbutyl)boranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Phenyl-n-butylborinic Acid

Lewis Acidity and Coordination Properties

The chemical behavior of phenyl-n-butylborinic acid is fundamentally governed by the electronic nature of the boron atom. Boron, in this and other organoborane compounds, typically has an empty p-orbital, making it an effective electron-pair acceptor. This defines it as a Lewis acid. wikipedia.org Borinic acids, in general, exhibit enhanced Lewis acidity compared to their boronic acid counterparts due to the presence of two electron-donating alkyl/aryl groups. mdpi.com

This Lewis acidic character allows this compound to form coordination complexes with a variety of Lewis bases—ions or molecules that can donate a pair of electrons. libretexts.orgatlanticoer-relatlantique.ca Common Lewis bases include species with available lone pairs, such as amines and the oxygen atoms in water, alcohols, or carbonyl groups. In aqueous solution, borinic acids can react with hydroxide ions to form a tetracoordinate borinate anion, RR'B(OH)₂⁻. wikipedia.org This coordination changes the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). The ability to engage in these coordination events is central to the compound's role in various chemical transformations.

The acidity of organoboron compounds can be quantified by their pKa value or evaluated through methods like the Gutmann-Beckett method, which uses a probe molecule such as triethylphosphine oxide to measure Lewis acidity via ³¹P NMR shifts. mdpi.com While specific pKa data for this compound is not widely reported, the principles governing related boronic acids, which have pKa values of approximately 9, suggest that it is a weak Brønsted acid but a competent Lewis acid. wikipedia.org

Reversible Covalent Complex Formation

A defining characteristic of organoboron compounds like this compound is their capacity to form reversible covalent bonds, particularly with molecules containing diol and amino alcohol functionalities. researchgate.netnih.gov This property is extensively exploited in sensing, dynamic materials, and as a protective strategy in organic synthesis.

This compound reacts with compounds containing vicinal (1,2) or 1,3-diol groups through a condensation reaction to form cyclic borinate esters. wikipedia.orgnih.gov This reaction is a rapid and reversible process where a molecule of water is eliminated. wikipedia.orgnih.gov The formation of five- or six-membered rings in these complexes provides thermodynamic stability.

Similarly, amino alcohols, which contain both a hydroxyl and an amino group, can react with this compound. The interaction often involves the formation of a dative bond between the nitrogen's lone pair and the Lewis acidic boron center, alongside esterification with the hydroxyl group, leading to stable chelated structures. mdpi.com This propensity to coordinate with such bifunctional molecules is a key aspect of its chemical reactivity. mdpi.com

The formation of borinate ester complexes is a dynamic equilibrium. The position of this equilibrium and the stability of the resulting complex are highly dependent on several factors, most notably pH. nih.gov The formation of the tetrahedral, sp³-hybridized borinate ester is generally favored in neutral to basic conditions. wikipedia.org At acidic pH, the equilibrium tends to shift back toward the free borinic acid and the diol, leading to the hydrolysis of the ester. researchgate.net

This pH-dependent stability allows for the controlled formation and cleavage of these covalent bonds, a feature that is foundational to their use in dynamic systems. The stability of these complexes can be quantified by association or equilibrium constants (Keq), which vary based on the structure of the diol and the specific borinic acid. While comprehensive data for this compound is sparse, studies on the analogous phenylboronic acid provide insight into these equilibria.

Table 1: Illustrative Association Constants (Keq) for Phenylboronic Acid (PBA) Esters with Various Diols at Different pH Values

| Diol Compound | pH 7.4 | pH 8.5 | pH 9.5 |

| D-Glucose | 2.7 M⁻¹ | 13 M⁻¹ | 40 M⁻¹ |

| D-Fructose | 140 M⁻¹ | 330 M⁻¹ | 300 M⁻¹ |

| Catechol | 130 M⁻¹ | 500 M⁻¹ | 1600 M⁻¹ |

| D-Sorbitol | 10 M⁻¹ | 35 M⁻¹ | 100 M⁻¹ |

This table is based on data for phenylboronic acid, a structural analogue, to illustrate the pH-dependent stability of boronate complexes. The values demonstrate the general trend of increasing stability with higher pH.

Interactions with Hydroxyl, Diol, and Amino Alcohol Functional Groups

Transmetallation Processes in Organoboron Chemistry

In the realm of synthetic organic chemistry, the most significant application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org A critical step in the catalytic cycle of these reactions is transmetallation. researchgate.net This process involves the transfer of an organic group (in this case, the phenyl or n-butyl group) from the boron atom to the palladium(II) center. nobelprize.org

For the transmetallation to occur efficiently, the organoboron compound must be activated. This is typically achieved by adding a base (e.g., hydroxide or carbonate). organic-chemistry.org The base coordinates to the Lewis acidic boron atom, forming a tetracoordinate "ate" complex (e.g., [Ph(n-Bu)B(OH)₂]⁻). This activation increases the nucleophilicity of the organic groups attached to boron, facilitating their transfer to the electrophilic palladium(II) complex that was formed in the preceding oxidative addition step. organic-chemistry.orgillinois.edu Recent studies have identified and characterized pre-transmetallation intermediates containing Pd-O-B linkages, confirming that the transfer occurs from these activated species. illinois.eduacs.org

Mechanistic Pathways in Catalytic Cycles

The utility of this compound as a synthetic building block is best exemplified by its participation in catalytic cycles like the Suzuki-Miyaura coupling. This reaction creates a new carbon-carbon bond by coupling an organic halide with an organoboron compound. libretexts.org The generally accepted mechanism involves a cycle of three primary steps:

Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with an organohalide (R'-X). The palladium atom inserts itself into the carbon-halide bond, becoming oxidized to a palladium(II) species (R'-Pd(II)-X). nobelprize.orglibretexts.org

Transmetallation : The activated this compound (as its boronate "ate" complex) then reacts with the R'-Pd(II)-X complex. The phenyl or n-butyl group is transferred from boron to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate (R'-Pd(II)-R). The boron-containing byproduct is eliminated. researchgate.netnobelprize.org

Reductive Elimination : In the final step, the two organic groups (R' and R) on the palladium center couple together, forming the new C-C bond of the final product (R'-R). This step reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst, which can then enter another cycle. libretexts.org

This catalytic cycle provides a powerful and versatile method for constructing complex organic molecules under relatively mild conditions, highlighting the essential role of the chemical reactivity of organoboron reagents like this compound. nobelprize.org

Applications of Phenyl-n-butylborinic Acid in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex organic molecules from simpler precursors. Phenyl-n-butylborinic acid and its derivatives have proven to be effective reagents in several important C-C bond-forming reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forging C-C bonds, and borinic acids have demonstrated significant utility in this domain. nih.gov They participate in several palladium- and copper-catalyzed processes, serving as a source of organic groups for transfer to a metallic center.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for creating C-C bonds, typically between an organoboron compound and an organohalide. libretexts.orgwikipedia.org While boronic acids are more commonly employed, borinic acids like this compound can also serve as effective coupling partners. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Chan-Lam Coupling: Although primarily known for carbon-heteroatom bond formation, variations of the Chan-Lam coupling can lead to C-C bond formation. This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an amine or alcohol. wikipedia.orgorganic-chemistry.org The reaction is advantageous as it can often be performed under mild conditions, open to the air at room temperature. wikipedia.orgorganic-chemistry.org

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction specifically couples a thioester with a boronic acid to form a ketone, a transformation that is highly valuable in organic synthesis. synarchive.comwikipedia.org The reaction often utilizes a copper(I) carboxylate as a co-catalyst. synarchive.comwikipedia.org The versatility of this reaction has been demonstrated in the total synthesis of several natural products. wikipedia.org Recent advancements have led to the development of palladium-free versions of this reaction. wikipedia.org

| Reaction | Catalyst | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura | Palladium | Organoborane + Organohalide | C-C | Widely used for biaryl synthesis. libretexts.orgwikipedia.org |

| Chan-Lam | Copper | Organoborane + N-H/O-H Compound | C-N, C-O | Often proceeds under mild, aerobic conditions. wikipedia.orgorganic-chemistry.org |

| Liebeskind-Srogl | Palladium/Copper | Thioester + Organoborane | C-C (Ketone) | Forms ketones from thioesters. synarchive.comwikipedia.org |

Allylation Reactions

Allylation reactions, which introduce an allyl group into a molecule, are fundamental transformations in organic synthesis. Boron-based reagents, including derivatives of this compound, are instrumental in these reactions. Allylboronates, for instance, are highly effective for the allylation of carbonyl compounds, leading to the formation of homoallylic alcohols with a high degree of regio- and stereoselectivity. researchgate.net These reactions are crucial for the synthesis of complex polyketide natural products. researchgate.net Chiral catalysts can be employed to achieve asymmetric allylation, producing chiral homoallylic amines in high yields and enantioselectivities. nih.gov

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur) is another critical area of organic synthesis where this compound and its analogs play a significant role. These reactions are essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. boronmolecular.comnih.gov

The Chan-Lam coupling is a prominent example of a copper-catalyzed reaction that forges carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of arylboronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, carbamates, and phenols, to form the corresponding arylated products. organic-chemistry.org The reaction is often performed under mild, aerobic conditions, making it an attractive alternative to other methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

Catalytic Roles in Organic Transformations

Beyond their use as stoichiometric reagents, borinic acids, including this compound, exhibit remarkable catalytic activity in a variety of organic transformations. nih.gov Their Lewis acidic nature allows them to activate substrates and facilitate reactions with high efficiency and selectivity. nih.gov

Regioselective Functionalization of Polyols and Carbohydrates

The selective functionalization of polyols and carbohydrates, which possess multiple hydroxyl groups of similar reactivity, is a significant challenge in organic synthesis. nih.govbeilstein-journals.org Borinic acids have emerged as powerful catalysts for achieving high regioselectivity in these reactions. nih.govrsc.org They can reversibly form cyclic borinate esters with cis-1,2- or cis-1,3-diols, temporarily protecting these functionalities and activating one of the hydroxyl groups for subsequent reaction. nih.govorganic-chemistry.org

This strategy has been successfully applied to the regioselective acylation, silylation, and benzylation of various monosaccharides. nih.govorganic-chemistry.org For instance, a diarylborinic acid catalyst can direct the acylation to a specific secondary hydroxyl group in a carbohydrate derivative with high precision. organic-chemistry.org This catalytic approach avoids the use of toxic organotin reagents and allows for the functionalization of sterically hindered substrates. organic-chemistry.org

| Substrate | Catalyst | Reagent | Product | Selectivity | Reference |

| Methyl α-D-glucopyranoside | Diphenylborinic acid derivative | Benzoyl Chloride | 3-O-Benzoyl-methyl-α-D-glucopyranoside | High for 3-OH | organic-chemistry.org |

Epoxide Ring Opening Reactions

Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with a variety of nucleophiles. jsynthchem.comlibretexts.org Borinic acids have been shown to catalyze the regioselective ring-opening of epoxy alcohols. nih.govscholaris.ca The mechanism is believed to involve the formation of a borinate ester with the hydroxyl group, which then facilitates the intramolecular delivery of a nucleophile to one of the epoxide carbons. scholaris.ca

This catalytic tethering strategy enables highly regioselective ring-opening, even in cases where steric factors would normally favor attack at a different position. scholaris.ca For example, in the ring-opening of 3,4-epoxy alcohols, borinic acid catalysis can direct the nucleophilic attack to the C3 position with high selectivity, a result that is complementary to transition metal-based methods that typically favor C4-selectivity. scholaris.ca

In situ Boron Enolate Generation for Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding β-hydroxy carbonyl compounds. core.ac.uk The use of boron enolates in aldol reactions offers high levels of stereoselectivity. core.ac.ukust.hk this compound can be used to generate boron enolates in situ.

The general procedure involves the reaction of a ketone with a boron reagent, such as di-n-butylboron triflate, and a tertiary amine base to form the boron enolate. core.ac.uk This enolate then reacts with an aldehyde to form the aldol adduct. The stereochemical outcome of the reaction is often predictable, proceeding through a highly ordered chair-like transition state. core.ac.ukharvard.edu The use of chiral boron reagents can induce high levels of enantioselectivity. core.ac.uk The reactivity of boron enolates can be influenced by the substituents on the boron atom; however, they have been shown to be stable and not prone to isomerization. beilstein-journals.org

| Reactants | Boron Reagent | Base | Product | Key Features |

|---|---|---|---|---|

| Ketone + Aldehyde | This compound derivative (e.g., di-n-butylboron triflate) | Tertiary Amine | β-Hydroxy Ketone | High stereoselectivity, predictable Zimmerman-Traxler transition state. core.ac.ukharvard.edu |

Carboxylic Acid Activation in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry. nih.gov Direct amidation is often challenging due to the formation of unreactive carboxylate-ammonium salts. dur.ac.uk Boronic acids, including phenylboronic acid and its derivatives, have emerged as effective catalysts for direct amide bond formation under mild conditions. dur.ac.ukorgsyn.orgorganic-chemistry.org

This compound can act as a catalyst to activate the carboxylic acid, facilitating its condensation with an amine. The proposed mechanism involves the formation of an acylborate intermediate. organic-chemistry.org This method offers an alternative to traditional coupling reagents, which often generate significant waste. nih.govorgsyn.org The catalytic activity of boronic acids can be enhanced by the in-situ formation of boric acid esters. orgsyn.org

| Reactants | Catalyst | Key Features | Advantages |

|---|---|---|---|

| Carboxylic Acid + Amine | This compound | Activates carboxylic acid for direct condensation with amine. dur.ac.uk | Mild reaction conditions, avoids stoichiometric coupling reagents, good functional group tolerance. orgsyn.orgorganic-chemistry.org |

C-H Functionalization and Borylation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering atom and step economy. sigmaaldrich.comumich.edu C-H borylation, the conversion of a C-H bond to a C-B bond, provides a versatile handle for further synthetic transformations. rsc.org

While iridium-catalyzed borylations are common, palladium-catalyzed methods have also been developed. rsc.org These reactions can be directed by a functional group on the substrate to achieve site-selectivity. rsc.orgnih.gov this compound and its derivatives can be involved in these strategies, either as part of the catalytic system or as a precursor to other boron-containing reagents. For instance, phenylboronic acid has been used in copper-catalyzed reactions, where it is believed to generate the active Cu(I) species. scielo.org.mx The resulting organoboron compounds are valuable intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

| Reaction Type | Catalyst System | Role of Boron Reagent | Key Outcome |

|---|---|---|---|

| Directed C-H Borylation | Transition Metal (e.g., Ir, Pd) | Source of the boryl group. | Site-selective formation of a C-B bond. rsc.org |

| Copper-Catalyzed Reactions | CuSO4 / Phenylboronic Acid | In situ generation of the active Cu(I) catalyst. scielo.org.mx | Facilitates reactions like cycloadditions. scielo.org.mx |

Biochemical and Biological Research Applications of Phenyl-n-butylborinic Acid Mechanistic Focus

Enzyme Inhibition via Transition State Analogy

Phenyl-n-butylborinic acid is recognized as a powerful transition state analog inhibitor, particularly targeting lipolytic enzymes. researchgate.netresearchgate.netnih.govresearchgate.net Its efficacy stems from its structural and electronic similarity to the tetrahedral transition state that forms during the hydrolysis of ester substrates by these enzymes. biorxiv.orgnih.gov Boronic acids, in general, are well-established as potent inhibitors of serine hydrolases because the boron atom can accept a pair of electrons from the active site histidine, facilitating the formation of a stable complex. researchgate.net The study of such inhibitors provides valuable insights into transition state structure and stabilization during enzymatic catalysis. researchgate.netresearchgate.net

This compound demonstrates ultrapotent, competitive inhibition against key lipolytic enzymes. researchgate.netresearchgate.netwikipedia.org Its mechanism involves mimicking the transient, high-energy intermediate state of the substrate during the enzymatic reaction, thereby binding with high affinity to the enzyme's active site. biorxiv.orgnih.gov

This compound is a notably potent transition state analog inhibitor of cholesterol esterase (CEase), a type of serine hydrolase. researchgate.netresearchgate.netnottingham.ac.uk Research has shown that it competitively inhibits the hydrolysis of substrates like p-nitrophenyl butyrate. researchgate.netnih.gov The inhibition is exceptionally strong, with a reported inhibition constant (Kᵢ) of 2.9 ± 0.6 nM. researchgate.netresearchgate.netresearchgate.net

The mechanism of inhibition is rooted in the formation of a stable, covalent adduct between the borinic acid and the enzyme's active site. nih.govnih.gov This interaction confirms that both physiological and non-physiological substrates are processed at the same active site. nih.gov Studies involving a series of n-alkyl boronic acids have been used to dimensionally map the active site of cholesterol esterase, revealing that inhibitor potency is sensitive to the length of the alkyl chain. nih.gov This underscores the importance of the inhibitor's structure in achieving optimal binding and inhibition. nih.gov The potent inhibition by this compound has significant implications for designing optimal reversible inhibitors for this enzyme. nih.gov

Similar to its effect on cholesterol esterase, this compound acts as a competitive, transition state analog inhibitor of lipoprotein lipase (LPL). researchgate.netresearchgate.net It inhibits the LPL-catalyzed hydrolysis of substrates such as p-nitrophenyl butyrate with a reported inhibition constant (Kᵢ) of 1.7 ± 0.3 μM. researchgate.netresearchgate.netresearchgate.net

The inhibition mechanism is believed to involve the formation of a complex between the inhibitor and the enzyme that is analogous in its bonding to the transition-state complex preceding the formation of an acyl-enzyme intermediate. nih.gov This suggests the presence of critical serine and histidine residues in the active site of lipoprotein lipase. nih.gov The inhibition of LPL by boronic acids is pH-dependent, with maximal inhibition observed at physiological pH, which is consistent with the involvement of an active site histidine residue. researchgate.net

Inhibition Constants (Kᵢ) of this compound

| Enzyme | Substrate | Kᵢ Value | Inhibition Type |

| Cholesterol Esterase | p-Nitrophenyl butyrate | 2.9 ± 0.6 nM | Competitive |

| Lipoprotein Lipase | p-Nitrophenyl butyrate | 1.7 ± 0.3 μM | Competitive |

The inhibitory power of this compound and related boronic acids arises from their ability to form a reversible, covalent adduct with the catalytic serine residue within the active site of serine hydrolases. biorxiv.orgnih.gov This adduct is a tetrahedral species that mimics the geometry of the transition state for carboxylester hydrolysis, leading to very tight binding. biorxiv.orgnih.gov

The boron atom in boronic acids possesses an empty p-orbital, making it highly receptive to nucleophilic attack from the hydroxyl group of the active site serine. nih.gov This results in the formation of an anionic, tetrahedral boronate complex. nih.govnih.gov This dative covalent complex is considered a close analog of the metastable tetrahedral intermediates that occur during the acylation and deacylation steps of the catalytic process. researchgate.netnih.gov The selectivity and potency of a given boronic acid inhibitor are determined by its shape and its complementary interactions with the enzyme's active site. nih.gov In some serine proteases, boronic acids have been observed to form a rare di-covalent complex, binding to both the catalytic serine and a nearby histidine residue. researchgate.netresearchgate.netuliege.be

Serine hydrolases are a large and diverse class of enzymes that utilize a catalytic serine residue for their function. this compound's inhibitory action is a classic example of targeting this group of enzymes. researchgate.net Boronic acids are widely recognized as "serine traps" due to their unique mechanism of forming metastable tetrahedral adducts within the serine hydrolase active site. nih.govresearchgate.net This interaction provides a substantial boost in binding affinity, often 100- to 1,000-fold greater than comparable inhibitors lacking the boronic acid motif. nih.gov

The cornerstone of the inhibitory mechanism of this compound against serine hydrolases is the formation of a reversible covalent adduct with the nucleophilic serine residue in the enzyme's active site. biorxiv.orgnih.govmdpi.comnih.gov This process transforms the trigonal planar boron atom of the inhibitor into an anionic tetrahedral species. nih.gov

This resulting tetrahedral adduct is a powerful mimic of the transition state of the normal enzymatic reaction. researchgate.netnih.gov The complex is stabilized by interactions within the active site, including hydrogen bonds. researchgate.net The formation of this stable, covalent complex effectively blocks the enzyme's catalytic machinery, preventing it from processing its natural substrate. wikipedia.orglibretexts.org While the covalent bond is strong, it is also reversible, meaning the enzyme's activity can be restored if the inhibitor is removed, a key feature of this class of inhibitors. nih.govlibretexts.org

Lipoprotein Lipase Inhibition Mechanism

Inhibition of Other Enzyme Classes (e.g., Urease, Beta-lactamase, Prolyl Oligopeptidase)

The inhibitory potential of boronic acids and their derivatives, such as this compound, extends to a variety of enzyme classes beyond lipases. The mechanism of inhibition often involves the formation of a stable, covalent adduct with a key catalytic residue in the enzyme's active site, mimicking the transition state of the catalyzed reaction.

While direct studies on this compound with urease, beta-lactamase, and prolyl oligopeptidase are not extensively documented, the well-established reactivity of the boronic acid moiety allows for informed predictions of its inhibitory mechanisms against these enzymes.

Urease: Ureases are metalloenzymes, typically containing a bi-nickel center, that catalyze the hydrolysis of urea to ammonia and carbamate. mdpi.com Boric acid is a known competitive inhibitor of urease, where the neutral trigonal B(OH)₃ form binds to the nickel ions in the active site. man.poznan.pl This interaction is thought to mimic the binding of the substrate, urea. man.poznan.pl Phenyl phosphorodiamidates have also been shown to be effective slow-binding inhibitors of Helicobacter pylori urease. nih.gov Given these precedents, it is plausible that this compound would act as a competitive inhibitor of urease. The boron atom would likely coordinate with the nickel ions and surrounding active site residues, forming a stable tetrahedral intermediate that blocks substrate access.

Beta-lactamase: Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. They function by hydrolyzing the amide bond in the β-lactam ring. Boronic acid derivatives have emerged as potent inhibitors of these enzymes. ucl.ac.uk They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases. mdpi.com The phenyl and n-butyl groups of this compound would be expected to interact with the substrate-binding pocket, influencing the inhibitor's affinity and specificity for different types of β-lactamases. Studies on various phenylboronic acids have demonstrated their effectiveness against class A and C β-lactamases. mdpi.comresearchgate.net

Prolyl Oligopeptidase (POP): Prolyl oligopeptidase is a serine protease that cleaves small peptides on the C-terminal side of proline residues. diva-portal.org Inhibition of POP has been investigated for its therapeutic potential in neurodegenerative diseases. neurodegenerationresearch.eu Known inhibitors of POP are often peptidomimetic compounds that interact with the enzyme's active site. diva-portal.orgmdpi.comnih.gov While specific data on this compound is scarce, its nature as a serine protease inhibitor suggests a likely mechanism involving the formation of a boronate ester with the catalytic serine residue of POP, thereby inactivating the enzyme.

| Enzyme Class | Probable Inhibition Mechanism of this compound | Key Active Site Interactions |

| Urease | Competitive Inhibition | Coordination of boron with active site nickel ions. |

| Beta-lactamase | Transition-State Analog Inhibition | Reversible covalent bond with catalytic serine residue. |

| Prolyl Oligopeptidase | Covalent Inhibition | Formation of a boronate ester with the catalytic serine residue. |

Molecular Recognition Phenomena

The ability of the boronic acid moiety to form reversible covalent bonds with diols forms the basis of its application in molecular recognition, particularly for carbohydrates and their derivatives.

Phenylboronic acids are widely utilized as synthetic receptors for saccharides due to their capacity to form stable cyclic esters with cis-1,2- and cis-1,3-diols present in many sugar molecules. nih.govnih.gov This interaction is the foundation for the development of various sensors for saccharide detection. bham.ac.uk The binding event can be transduced into a detectable signal, such as a change in fluorescence or a colorimetric response. bham.ac.uk

The binding affinity and selectivity of phenylboronic acid derivatives for different saccharides can be tuned by modifying the substituents on the phenyl ring. While specific studies focusing solely on this compound are limited, the principles governing the interaction of other phenylboronic acids with saccharides are directly applicable. The n-butyl group would primarily influence the hydrophobicity and steric profile of the sensor molecule, which could affect its solubility and interaction with the saccharide in an aqueous environment. The formation of a boronate ester with a saccharide alters the electronic properties of the boron center, a change that can be harnessed for sensor design.

| Saccharide Feature | Interaction with Phenylboronic Acid Moiety | Application in Sensor Development |

| cis-1,2-diols | Formation of a five-membered cyclic boronate ester | Detection of various monosaccharides and disaccharides. |

| cis-1,3-diols | Formation of a six-membered cyclic boronate ester | Can provide selectivity for certain sugar structures. |

The interaction of boronic acids with amino acids and peptides is less explored than their binding to saccharides but holds potential for developing new recognition and therapeutic agents. The interactions can be non-covalent, such as hydrophobic or electrostatic interactions, or involve the formation of covalent bonds with specific amino acid side chains.

For this compound, the phenyl and n-butyl groups can participate in hydrophobic interactions with nonpolar amino acid residues within a peptide or protein. mdpi.com Furthermore, the boronic acid moiety can potentially interact with amino acids containing diol functionalities, although such amino acids are not common. More relevant is the potential for interaction with the N-terminal amino group and the side chains of certain amino acids, which could be exploited in the design of peptide-binding agents. The study of peptide-protein interactions is crucial for drug design, and small molecules like this compound could serve as scaffolds for developing modulators of these interactions. mdpi.com

Binding to Saccharides for Sensor Development

Design of Mechanistic Probes for Enzymatic Studies

The ability of this compound to act as a transition-state analog inhibitor makes it a valuable tool for studying enzyme mechanisms. acs.org By binding tightly to the active site and mimicking an intermediate state of the reaction, it can provide insights into the catalytic strategy of an enzyme. taylorfrancis.comwikipedia.org

The study of enzyme kinetics with and without the inhibitor can reveal important parameters such as the inhibitor constant (Ki), which quantifies the inhibitor's potency. nih.gov For this compound, its inhibition of lipolytic enzymes has been characterized, demonstrating its utility as a potent probe for this class of enzymes. The analysis of how structural modifications to the inhibitor affect its binding affinity can help to map the topology of the enzyme's active site.

Furthermore, isotopically labeled versions of this compound could be synthesized and used in advanced mechanistic studies, such as nuclear magnetic resonance (NMR) spectroscopy, to directly observe the inhibitor bound to the enzyme and characterize the interactions at an atomic level. The use of such probes is instrumental in understanding the fundamental principles of enzyme catalysis and for the rational design of more potent and specific enzyme inhibitors. muni.cz

| Application as a Mechanistic Probe | Information Gained |

| Transition-State Analog Inhibition | Insights into the structure of the reaction's transition state. |

| Kinetic Analysis | Determination of inhibitor potency (Ki) and mechanism of inhibition. |

| Structure-Activity Relationship Studies | Mapping of the enzyme's active site topology. |

| Spectroscopic Studies (e.g., NMR) | Direct observation of enzyme-inhibitor interactions at the atomic level. |

Information Not Available for this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient available research to generate an article on the coordination and supramolecular chemistry of This compound that adheres to the provided outline.

The specified topics for the article are:

Coordination Chemistry and Supramolecular Chemistry of Phenyl-n-butylborinic Acid

Assembly of Supramolecular Architectures

These areas of study—particularly the formation of boronate esters for dynamic covalent chemistry and as ligands in metal-organic or supramolecular structures—are characteristic of boronic acids , which have the general formula R-B(OH)₂. chemicalbook.commdpi.comresearchgate.net Phenyl-n-butylborinic acid, with a chemical structure of (C₆H₅)(C₄H₉)BOH, is a borinic acid (R₂BOH).

The available research on this compound focuses almost exclusively on its synthesis and its function as a potent transition-state analog inhibitor of certain enzymes, such as cholesterol esterase and lipoprotein lipase. researchgate.netresearchgate.net There is no evidence in published literature of its use in the formation of metal-organic systems, dynamic covalent libraries, or the self-assembly of supramolecular architectures as detailed in the request.

Therefore, it is not possible to provide a scientifically accurate and informative article that both focuses solely on this compound and follows the requested structure. The chemical properties and reactivity of borinic acids differ significantly from those of boronic acids, making the provided outline inapplicable to the specified compound.

Computational and Theoretical Investigations of Phenyl-n-butylborinic Acid Systems

Molecular Modeling of Enzyme-Inhibitor Complexes

Molecular modeling has become an indispensable tool for understanding the interactions between inhibitors and their target enzymes at an atomic level. For phenyl-n-butylborinic acid and its derivatives, these computational techniques provide critical insights into their mechanism of action, guiding the development of more potent and selective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of the enzyme-inhibitor complex, revealing conformational changes and interaction stabilities over time. nih.govplos.org By simulating the movement of atoms and molecules, researchers can observe how the binding of an inhibitor like a this compound derivative affects the enzyme's structure and flexibility. nih.govmdpi.com

For instance, MD simulations have been employed to study the binding of boronic acid derivatives to enzymes like β-lactamases and histone deacetylase 6 (HDAC6). nih.govfrontiersin.org In a study on a phenyl butyric acid derivative targeting HDAC6, a 100-nanosecond MD simulation revealed that the inhibitor, B-R2B, positions itself at the entrance of the active site, effectively blocking substrate access without directly binding to the catalytic zinc ion. nih.gov This non-competitive inhibition mechanism was further supported by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. nih.gov

MD simulations are also crucial for understanding the role of solvent molecules and the formation of hydrogen-bonded networks within the enzyme's active site, which can be critical for proton transfer and catalytic activity. plos.org These simulations provide a detailed picture of the energetic and conformational landscape of the enzyme-inhibitor interaction, which is often difficult to obtain through experimental methods alone. frontiersin.org

Docking Studies and Binding Mode Analysis

Docking studies are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.com This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. acs.orgnih.gov For this compound and its analogs, docking studies have been instrumental in identifying key interactions with target enzymes. nih.govbiorxiv.org

These studies have shown that boronic acids can form covalent bonds with catalytic serine residues in enzymes like penicillin-binding proteins (PBPs) and β-lactamases. nih.govnih.gov The initial non-covalent complex formation, which is a prerequisite for the covalent reaction, is often studied using docking. nih.gov For example, in a study of phenylboronic acid derivatives against class A and C β-lactamases, molecular docking helped to rationalize the binding affinities of different isomers. nih.gov

Docking analyses can also reveal the importance of specific amino acid residues in the binding pocket. mdpi.combiorxiv.org For instance, in the case of urokinase-type plasminogen activator (uPA) inhibitors, docking studies identified a boronic acid derivative, C14H21BN2O2S, as a potent inhibitor and highlighted its interactions with key residues like ASP189, SER214, and HIS57. biorxiv.org The binding energies calculated from docking studies can provide a quantitative measure of the inhibitor's potency. biomedpharmajournal.orgnih.gov

Table 1: Examples of Docking Scores for Boronic Acid Derivatives and Other Inhibitors This table is for illustrative purposes and the data is based on various computational studies.

| Compound/Ligand | Target Enzyme | Docking Score (kcal/mol) | Reference |

| C14H21BN2O2S | Urokinase-type Plasminogen Activator (uPA) | -3.2481 | biorxiv.org |

| F4 (Imidazolo-Triazole Hydroxamic Acid Derivative) | Histone Deacetylase 2 (HDAC2) | -8.7 | ajchem-a.com |

| Vorinostat (Standard) | Histone Deacetylase 2 (HDAC2) | -7.2 | ajchem-a.com |

| Friedelin | Bcl-2 protein | -10.1 | researchgate.net |

| Obatoclax (Standard) | Bcl-2 protein | -8.4 | researchgate.net |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules like this compound. nih.govmdpi.com These methods, such as Density Functional Theory (DFT), are used to study molecular structure, stability, and reaction mechanisms at the atomic level. biorxiv.orgmpg.de

Studies on boronic acids have utilized quantum mechanics to understand their binding to target substrates. juniperpublishers.com For example, molecular orbital calculations have been used to investigate the structure and stability of isomers of boronic acid derivatives and to validate computationally derived structures against experimental crystallographic data. aun.edu.eg The electronic structure of the boron atom, with its trigonal sp2-hybrid orbitals, plays a key role in its binding behavior. juniperpublishers.com

Quantum chemical methods have also been applied to predict the binding energies of ligands to proteins in a solvent environment. biorxiv.org In the context of enzyme inhibition, these calculations can help to understand the formation of covalent bonds between the boronic acid and the enzyme's active site residues. nih.gov For example, DFT calculations have been used to study the reaction profile of SN2 reactions, providing insights into the transition states and energy barriers. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations This table is for illustrative purposes and the data is based on various computational studies.

| Calculation Type | System | Key Finding | Reference |

| DFT (B3LYP/6-31G(d,p)) | (E)1-benzyl-3-((4-methoxyphenyl)imino)- 5-methylindolin-2-one | Validation of computationally derived structure with experimental data. | aun.edu.eg |

| DFT and MP2/MP3 | C(N20) compound | Prediction of a stable molecular structure with a tetrahedral arrangement around the central carbon atom. | nih.gov |

| DFT | SN2 Reaction | Correlation between calculated and experimental heat of reaction. | mdpi.com |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govtandfonline.com This model can then be used to search large databases of chemical compounds (virtual screening) to find new molecules with similar properties that are likely to be active. acs.orgtandfonline.com

For boronic acid derivatives, pharmacophore models can be generated based on the known interactions with their target enzymes. biorxiv.org These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and the boronic acid group itself, which is crucial for covalent bond formation.

Virtual screening of compound libraries using a pharmacophore model is an efficient way to identify novel scaffolds for inhibitor design. acs.org For instance, a virtual library of over 23,000 boronic acids was screened to identify potential inhibitors of carboxylesterases, enzymes involved in insecticide resistance. acs.org This approach led to the identification of five structurally diverse candidates for further experimental testing. acs.org The development of new analogs is crucial for improving the potency, selectivity, and pharmacokinetic properties of inhibitors. biorxiv.org

Analytical Methodologies in Phenyl-n-butylborinic Acid Research

Spectroscopic Characterization Techniquesnih.govnih.gov

Spectroscopy is a cornerstone for the structural elucidation of molecules like Phenyl-n-butylborinic acid. By examining the interaction of the compound with electromagnetic radiation, researchers can deduce its molecular structure and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement in a molecule. Both ¹H and ¹¹B NMR are particularly informative for boronic acid derivatives. nih.gov

¹H NMR: This technique provides information on the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, one would expect to see signals corresponding to the protons on the phenyl ring and the n-butyl group. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7.3-8.0 ppm), while the aliphatic protons of the n-butyl chain appear in the upfield region. chemicalbook.com The integration of these signals provides the ratio of protons in different environments.

¹¹B NMR: As boron is a key element in the compound, ¹¹B NMR spectroscopy is a powerful technique for directly probing the environment of the boron atom. nsf.gov The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom. For a trigonal planar borinic acid (sp² hybridized boron), the signal appears in a characteristic region. Upon interaction with diols or other Lewis bases, the boron can become tetracoordinate (sp³ hybridized), leading to a significant upfield shift in the ¹¹B NMR spectrum. nih.govnsf.gov This makes ¹¹B NMR an excellent tool for studying complexation reactions. nih.govnsf.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. pressbooks.pub For this compound, key characteristic absorption bands would be expected. researchgate.net

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the O-H bond in the borinic acid group. pressbooks.publibretexts.org The broadness is due to hydrogen bonding. researchgate.net

B-O Stretching: A strong, characteristic absorption band for the asymmetric B-O stretching vibration is usually found around 1316-1392 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the n-butyl group is observed just below 3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: Bands in the 1475-1600 cm⁻¹ region are characteristic of the phenyl ring. uc.edu

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acids and their derivatives typically show absorbance in the UV range due to the presence of the aromatic phenyl ring. core.ac.uk The absorption spectrum of phenylboronic acid, a closely related compound, exhibits characteristic vibrational fine structure with an absorbance maximum around 260-266 nm. core.ac.uk The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. core.ac.uknih.gov Changes in the UV-Vis spectrum upon addition of other substances, such as saccharides, can be used to study binding interactions. researchgate.net

Table 1: Spectroscopic Data for Phenylboronic Acid (as a reference for this compound) This table provides data for the closely related Phenylboronic acid to illustrate typical spectroscopic values.

| Technique | Observation | Typical Value / Range | Reference |

|---|---|---|---|

| ¹H NMR (in D₂O) | Aromatic Protons | δ 7.3-7.8 ppm | researchgate.net |

| ¹¹B NMR (in Acetone-d6) | Trigonal Boron (sp²) | δ ~28-30 ppm | spectrabase.com |

| IR Spectroscopy (cm⁻¹) | O-H Stretch (H-bonded) | 3200-3600 (broad) | researchgate.net |

| IR Spectroscopy (cm⁻¹) | B-O Asymmetric Stretch | ~1345-1392 | researchgate.net |

| UV-Vis Spectroscopy (nm) | λmax in Phosphate Buffer | ~266 | core.ac.uk |

Chromatographic Separation Methodssielc.com

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. iyte.edu.tr The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. bnmv.ac.in For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov Reversed-phase HPLC is commonly used for the analysis of boronic acids. nih.gov

Stationary Phase: Columns with a nonpolar stationary phase, such as C18 or a phenyl-bonded phase, are frequently employed. mdpi.com Phenyl-bonded columns can offer unique selectivity for aromatic compounds like this compound due to potential π-π interactions between the analyte and the stationary phase. mdpi.comglsciencesinc.com

Mobile Phase: The mobile phase typically consists of a mixture of water (often with a buffer or acid modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol. scirp.orgscirp.org A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities.

Detection: A UV-Vis detector is commonly used, as the phenyl group is a chromophore. nih.gov If greater sensitivity and specificity are required, HPLC can be coupled with a mass spectrometer (LC-MS). scirp.org

Table 2: Example HPLC Method Parameters for Boronic Acid Separation This table outlines typical conditions for separating aromatic boronic acids.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase Phenyl or C18 (e.g., 4.6 x 100 mm, 3.5 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate Buffer | scirp.orglcms.cz |

| Mobile Phase B | Acetonitrile or Methanol | scirp.orgscirp.org |

| Elution | Gradient Elution (e.g., 5% to 95% B over 15-20 min) | |

| Flow Rate | 0.25 - 1.0 mL/min | mdpi.comscirp.org |

| Detection | UV at ~254 nm or Mass Spectrometry (MS) | nih.govscirp.org |

Gas Chromatography (GC)

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. oiv.int While boronic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after conversion to more volatile derivatives. chromforum.org For instance, derivatization with diols can form cyclic boronate esters, which are more amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The choice of column is critical, with phases like DB-5 or those designed for volatile compounds (e.g., ZB-624) being common choices. chromforum.orgphenomenex.com

Mass Spectrometry for Reaction Monitoring and Product Characterizationnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. biopharmaspec.com It is used for determining the molecular weight and elemental composition of a compound, elucidating its structure, and quantifying its presence. conicet.gov.ar

Product Characterization

High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the determination of its elemental formula. In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides a structural fingerprint that helps to confirm the identity of the compound. For this compound, fragmentation would likely involve cleavage of the butyl group or loss of water.

Reaction Monitoring

MS is an ideal tool for monitoring the progress of a chemical reaction in real-time. chromservis.eu By directly introducing small aliquots of the reaction mixture into the mass spectrometer at various time points, chemists can track the disappearance of reactants and the appearance of products. microsaic.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze discrete samples from the reaction mixture, providing separation of components before detection. scirp.org This allows for the monitoring of the formation of this compound in a synthesis reaction or its consumption in a subsequent transformation, helping to optimize reaction conditions such as temperature, time, and catalyst loading. chromservis.eu The high sensitivity of MS allows for the detection of low-level intermediates and byproducts, providing a comprehensive understanding of the reaction pathway. biopharmaspec.comresearchgate.net

Table 3: Mass Spectrometry Techniques and Their Applications

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification and Characterization | Sensitive detection, molecular weight, and structural information from fragmentation. | scirp.orgscirp.org |

| GC-MS | Characterization of Volatile Derivatives | Separation and identification of derivatized analytes. | nih.gov |

| Direct Injection MS | Reaction Monitoring | Real-time tracking of reactants, intermediates, and products. | microsaic.com |

| MALDI-TOF MS | Analysis of Complexes | Analysis of non-covalent complexes, e.g., with saccharides. | nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Derivatization

Future research is anticipated to focus on developing more efficient and scalable synthetic routes for Phenyl-n-butylborinic acid and its derivatives. While traditional methods are established, exploration into novel synthetic strategies, such as C-H activation or advanced cross-coupling reactions, could provide more atom-economical and environmentally benign pathways.

Derivatization represents a key area for expanding the functional scope of this compound. The modification of the phenyl ring or the n-butyl group can tailor the compound's properties for specific applications.

Functional Group Introduction : Introducing functional groups such as nitro, amino, or hydroxyl moieties onto the phenyl ring can modulate its electronic properties and provide handles for further conjugation. For instance, nitration followed by reduction could yield aminothis compound, a precursor for creating more complex structures like azo-dyes or for immobilization onto solid supports. beilstein-journals.org

Halogenation : The introduction of halogens can enhance reactivity and serve as a handle for further chemical modifications. researchgate.net For example, reagents like pentafluorobenzyl bromide (PFB-Br) are used to derivatize functional groups, suggesting that halogenated analogs of this compound could be valuable intermediates. libretexts.org

Analyte Derivatization : In analytical chemistry, derivatization is a common technique to improve the chromatographic properties and detectability of analytes. Reagents such as phenyl isothiocyanate (PITC) are used to derivatize amino groups. nih.gov This highlights the potential for using derivatized forms of this compound in complex analytical workflows.

These derivatization strategies are crucial for tuning the compound's solubility, lipophilicity, and specific binding capabilities, thereby opening up new avenues in medicinal chemistry and materials science.

Development of New Catalytic Transformations

Boronic acids are recognized for their versatility as catalysts in a wide range of organic reactions due to their ability to act as Lewis acids and form reversible covalent bonds with hydroxyl groups. chemrxiv.orgrsc.org While phenylboronic acid has been studied extensively, the specific catalytic potential of this compound is an emerging area of research.

Future investigations are likely to explore its efficacy in various catalytic transformations:

Click Chemistry : Phenylboronic acid, in conjunction with copper sulfate, has been shown to efficiently catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal acetylenes and alkyl azides. scielo.org.mx Research could extend this methodology to this compound, investigating how the n-butyl group influences catalytic efficiency and substrate scope. scielo.org.mxbeilstein-journals.org

Activation of Hydroxy Groups : Boronic acid catalysis is effective for the electrophilic activation of carboxylic acids and alcohols, enabling reactions like amidations, esterifications, and Friedel-Crafts-type reactions under mild conditions. rsc.org The unique steric and electronic profile of this compound may offer different selectivity and reactivity compared to other boronic acid catalysts. chemrxiv.org

Biomass Conversion : Catalytic upgrading of biomass-derived molecules is crucial for sustainable chemistry. nih.gov For example, zeolites have been used in the catalytic dehydration of sugars like glucose to produce valuable platform chemicals such as levulinic acid. mdpi.com Boron-based catalysts could offer alternative pathways, and this compound could be explored for its potential role in these transformations.

The development of this compound as a catalyst could lead to novel, selective, and atom-economical synthetic methods. rsc.org

Advanced Mechanistic Elucidation of Biological Interactions

This compound is a known potent inhibitor of certain enzymes, particularly lipolytic enzymes, where it is believed to act as a transition-state analog. researchgate.netnih.govresearchgate.net However, a detailed molecular understanding of these interactions is still an area of active investigation.

Enzyme Inhibition : It has been characterized as an ultrapotent inhibitor of cholesterol esterase and a potent inhibitor of lipoprotein lipase. researchgate.netacs.org The inhibition constants (Ki) highlight its high affinity for these enzymes. Future work will likely involve advanced techniques to elucidate the precise binding mode.

Structural Biology : Techniques such as X-ray crystallography and NMR spectroscopy are needed to obtain high-resolution structural data of this compound bound to its biological targets. longdom.org Such studies can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon inhibition, similar to how the binding of other boronic acids to enzymes like AmpC-β-lactamase has been studied. researchgate.net

Computational Modeling : Molecular docking and simulation studies can complement experimental data, providing insights into the dynamics of the enzyme-inhibitor complex and helping to rationalize the observed binding affinities. biorxiv.org This can clarify how the phenyl and n-butyl substituents contribute to the compound's potency and selectivity.

Broader Biological Activity : Research has also shown that boronic acids can inhibit other enzymes, such as urease, which is relevant in certain pathological conditions. researchgate.net Exploring the inhibitory activity of this compound against a wider range of enzymes could uncover new therapeutic possibilities.

A deeper mechanistic understanding is essential for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Inhibition Data for this compound

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Cholesterol Esterase | 2.9 ± 0.6 nM | researchgate.net |

Integration into Advanced Materials and Sensor Technologies

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional candidates for integration into advanced materials and sensor technologies. This property is particularly useful for the detection of saccharides and other diol-containing molecules.

Biosensors : this compound can be used as a recognition element in biosensors. nih.gov Its derivatives can be incorporated into polymers, hydrogels, or onto the surface of nanomaterials to create sensing platforms for biologically important molecules like glucose. nih.govrsc.org The interaction with diols can be transduced into an optical or electrochemical signal.

Smart Materials : Glucose-responsive hydrogels containing boronic acid moieties have been developed for applications such as controlled insulin release. nih.gov The lipophilic nature of the n-butyl group in this compound could be exploited to create materials that interact with cell membranes or other hydrophobic environments.

Nanocomposites : Ternary nanocomposites incorporating poly(3-aminophenyl boronic acid) have been fabricated for non-enzymatic glucose sensing. rsc.org The unique properties of this compound could be leveraged to develop novel core-shell nanowires or other nanostructures with enhanced sensitivity and selectivity for specific analytes. rsc.org The boronic acid group's ability to interact with hydrogen peroxide also opens possibilities for H₂O₂ detection. nih.gov

Future research in this domain will focus on designing and synthesizing novel polymers and nanomaterials functionalized with this compound to create sophisticated sensors and responsive materials for biomedical diagnostics and drug delivery systems.

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Phenylboronic acid | |

| Pentafluorobenzyl bromide (PFB-Br) | |

| Phenyl isothiocyanate (PITC) | |

| Cholesterol esterase | |

| Lipoprotein lipase | |

| AmpC-β-lactamase | |

| Urease | |

| Glucose | |

| Levulinic acid |

Q & A

Q. What are the recommended methods for synthesizing phenyl-n-butylborinic acid, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, boronylation of aryl halides using palladium catalysts is a common approach. Purity validation requires HPLC (≥99.5% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Handling precautions, such as using inert atmospheres and anhydrous solvents, are critical to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (H302 hazard classification) .

- Ventilation: Use fume hoods to minimize inhalation of aerosols .

- Storage: Keep in airtight containers under dry, inert conditions to prevent degradation .

- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Stability studies should employ UV-Vis spectroscopy or potentiometric titration to monitor decomposition. For boronic acids, pH-dependent equilibria (e.g., formation of boronate esters) are critical. Acidity constants (pKa) can be correlated with benzoic acid derivatives to predict reactivity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the catalytic mechanisms of this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced studies require:

- Kinetic analysis: Use of stopped-flow spectroscopy to track reaction intermediates.

- Isotopic labeling: B NMR to observe boron-centered transitions .

- Computational modeling: DFT calculations to map energy barriers for transmetallation steps. Contradictions in catalytic efficiency across studies may arise from solvent polarity or ligand coordination differences, necessitating controlled variable testing .

Q. How can data contradictions in the ecological impact of this compound be resolved?

Current safety data sheets (SDS) lack ecological toxicity data (e.g., LC50 for aquatic organisms) . To address this:

- Conduct microtox assays using Vibrio fischeri for acute toxicity screening.

- Perform soil mobility studies via column chromatography to assess leaching potential. Discrepancies may stem from varying experimental conditions (e.g., pH, organic matter content), requiring standardized OECD guidelines for reproducibility .

Q. What methodologies optimize the use of this compound in biomedical research, such as glucose-sensing applications?

Advanced approaches include:

- Functionalization: Covalent conjugation with fluorescent probes (e.g., Alizarin Red S) to enhance selectivity for diols .

- In vitro testing: Use immobilized boronic acid derivatives on SPR biosensors to quantify binding kinetics with glycoproteins. Contradictions in binding affinity data may arise from steric hindrance or buffer ionic strength, necessitating multivariate analysis .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.